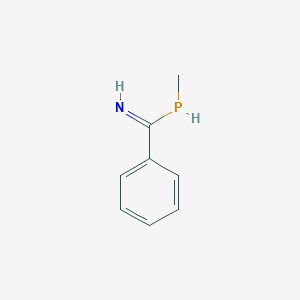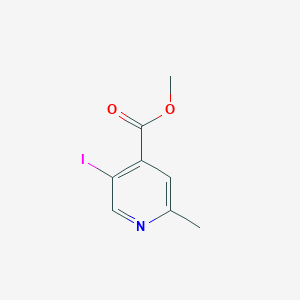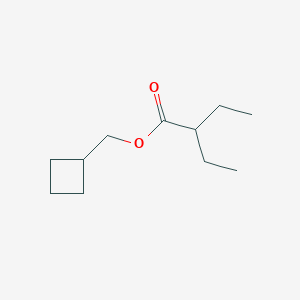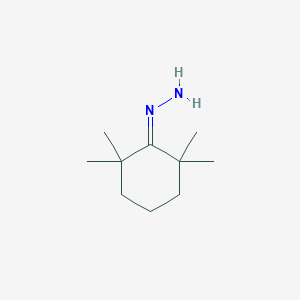
N-Ethyl-N'-(6-oxo-1,6-dihydropyridazin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea is a chemical compound that belongs to the class of pyridazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea typically involves the reaction of ethyl isocyanate with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea oxide, while reduction may produce N-Ethyl-N’-(6-hydroxy-1,6-dihydropyridazin-3-yl)urea.
Aplicaciones Científicas De Investigación
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea
- N-Propyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea
- N-Butyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea
Uniqueness
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea is unique due to its specific ethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in molecular size, shape, and electronic distribution, which affect its reactivity and interactions with biological targets.
Propiedades
Número CAS |
87977-14-8 |
|---|---|
Fórmula molecular |
C7H10N4O2 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
1-ethyl-3-(6-oxo-1H-pyridazin-3-yl)urea |
InChI |
InChI=1S/C7H10N4O2/c1-2-8-7(13)9-5-3-4-6(12)11-10-5/h3-4H,2H2,1H3,(H,11,12)(H2,8,9,10,13) |
Clave InChI |
MIFHFFSFLPFYSG-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=NNC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)

![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)

![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)






![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
